![molecular formula C12H11N5 B12899028 4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole CAS No. 62538-00-5](/img/structure/B12899028.png)
4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of the m-tolyl group adds to the compound’s chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and dyes
作用機序
The mechanism of action of 4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
3-m-tolyl-5-arylidene-2,4-thiazolidinediones: These compounds also contain the m-tolyl group and have been studied for their antidiabetic activity.
1,3,4-oxadiazole derivatives: These compounds share structural similarities with triazoles and have been investigated for their antifungal and antibacterial activities.
Uniqueness
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds .
特性
CAS番号 |
62538-00-5 |
|---|---|
分子式 |
C12H11N5 |
分子量 |
225.25 g/mol |
IUPAC名 |
4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-3-2-4-10(5-9)11-6-13-16-12(11)17-7-14-15-8-17/h2-8H,1H3,(H,13,16) |
InChIキー |
UJXOYDVWZGLUOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(NN=C2)N3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


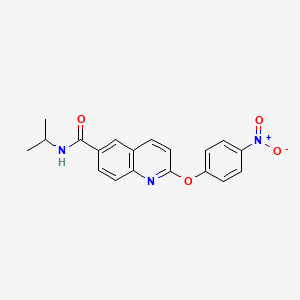
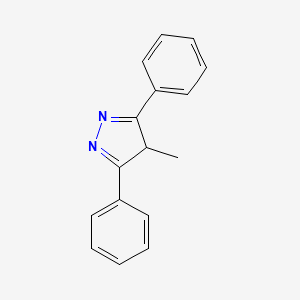
![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)
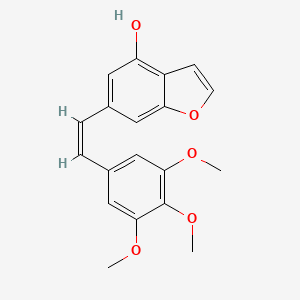
![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)
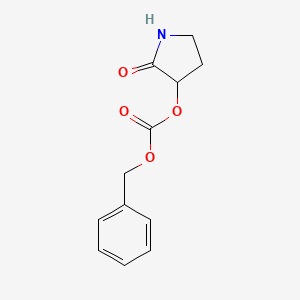
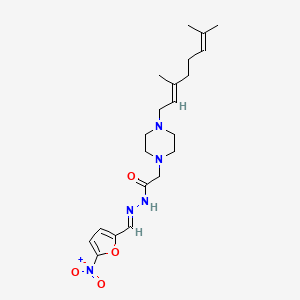

![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)
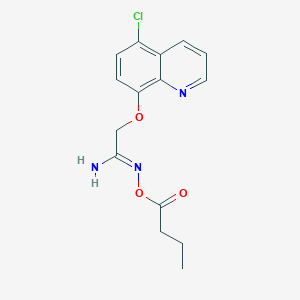
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)
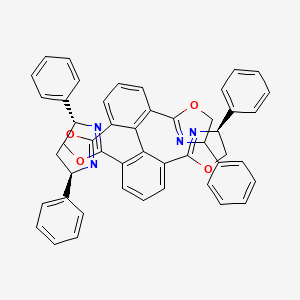
![N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide](/img/structure/B12899004.png)

